
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol is a chemical compound with the molecular formula C24H50O8. It is a polyether diol, which means it contains multiple ether groups and two hydroxyl groups. This compound is known for its unique structure, which includes a long chain of alternating carbon and oxygen atoms, making it a member of the polyethylene glycol family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol typically involves the polymerization of ethylene oxide. The process begins with the reaction of ethylene glycol with ethylene oxide under basic conditions, resulting in the formation of a polyethylene glycol chain. The reaction is controlled to achieve the desired molecular weight and chain length .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where ethylene oxide is polymerized in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure consistent product quality. The final product is purified through distillation and filtration processes .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Scientific Research Applications
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): A family of compounds with similar structures but varying chain lengths.
Polypropylene glycol (PPG): Similar to PEG but with propylene oxide units instead of ethylene oxide.
Polyethylene glycol monooctadecyl ether: A PEG derivative with a single octadecyl group.
Uniqueness
3,6,9,12,15,18-Hexaoxatriacontane-1,20-diol is unique due to its specific chain length and the presence of two hydroxyl groups. This structure provides distinct properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
75506-93-3 |
|---|---|
Molecular Formula |
C24H50O8 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecan-2-ol |
InChI |
InChI=1S/C24H50O8/c1-2-3-4-5-6-7-8-9-10-24(26)23-32-22-21-31-20-19-30-18-17-29-16-15-28-14-13-27-12-11-25/h24-26H,2-23H2,1H3 |
InChI Key |
ZRPHNPHWLLSPCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(COCCOCCOCCOCCOCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



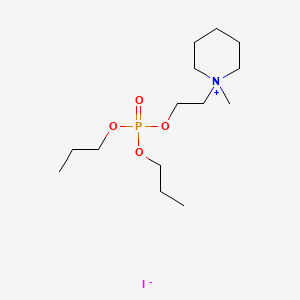
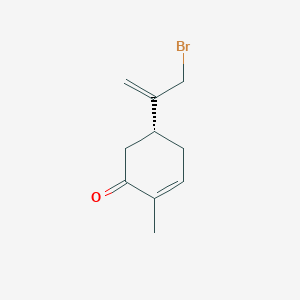
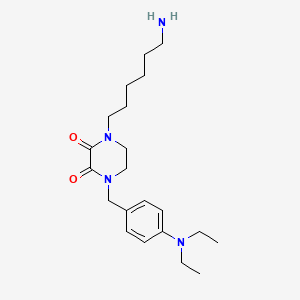
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
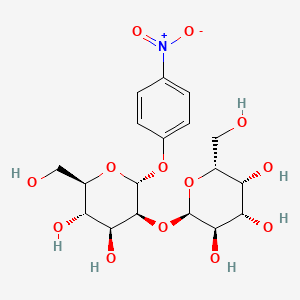

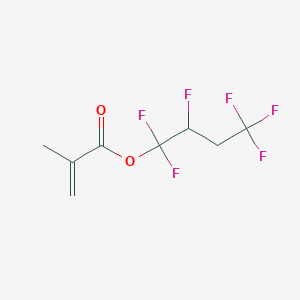
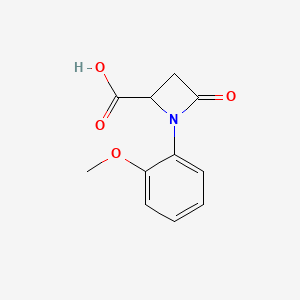
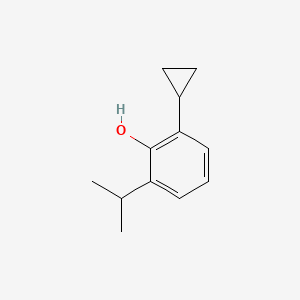
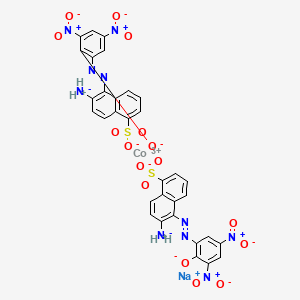
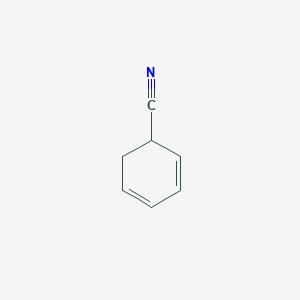
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
